Hispidol

Vue d'ensemble

Description

L'hispidol est une aurone naturelle, un type de flavonoïde, connue pour sa coloration jaune vif. Il a été identifié dans diverses espèces végétales et est reconnu pour ses propriétés thérapeutiques potentielles, en particulier dans le traitement de la maladie inflammatoire de l'intestin et de la dépression .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'hispidol peut être synthétisé par condensation de l'isoliquiritigénine avec le malonyl-CoA via l'activité de la chalcone synthase. Cette réaction est généralement catalysée par des peroxydases, telles que MtPRX1 et MtPRX2, qui présentent une activité de synthétase d'aurone . Les conditions réactionnelles impliquent souvent l'utilisation de la chromatographie liquide haute performance couplée à la détection par photodiode et spectrométrie de masse .

Méthodes de production industrielle

La production industrielle de l'this compound implique l'utilisation de cultures cellulaires végétales reprogrammées génétiquement. En intégrant la métabolomique et la transcriptomique, les chercheurs peuvent induire l'accumulation de l'this compound dans les cultures cellulaires, ce qui en fait une méthode viable pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'hispidol subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par des peroxydases, conduisant à la formation d'aurones.

Réduction : Implique la réduction du groupe carbonyle dans la structure de l'aurone.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Peroxydases telles que MtPRX1 et MtPRX2.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Réactifs comme les halogènes ou les agents alkylants.

Principaux produits

Oxydation : Formation d'aurones comme l'this compound.

Réduction : Formes réduites d'aurones.

Substitution : Dérivés d'aurones substitués.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la biosynthèse des flavonoïdes et la formation d'aurones.

Biologie : Investigated for its role in plant defense mechanisms and its antifungal properties.

Médecine : Potentiel thérapeutique pour la maladie inflammatoire de l'intestin et la dépression en raison de ses effets inhibiteurs sur le facteur de nécrose tumorale alpha et la monoamine oxydase A

Industrie : Utilisé dans le développement de colorants naturels et de candidats médicaments potentiels.

Mécanisme d'action

L'this compound exerce ses effets principalement par l'inhibition du facteur de nécrose tumorale alpha et de la monoamine oxydase A. En inhibant le facteur de nécrose tumorale alpha, l'this compound réduit l'inflammation et prévient l'adhésion des monocytes aux cellules épithéliales du côlon . En tant qu'inhibiteur de la monoamine oxydase A, l'this compound augmente les niveaux de neurotransmetteurs comme la dopamine et la sérotonine, contribuant à ses effets antidépresseurs .

Applications De Recherche Scientifique

Table 1: Key Chemical Reactions of Hispidol

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peroxidases | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Various nucleophiles | Substituted derivatives |

Chemistry

In chemistry, this compound is studied for its unique properties and potential as a precursor for synthesizing other bioactive compounds. Its structural characteristics allow researchers to explore modifications that may enhance its biological activity.

Biology

This compound plays a significant role in plant defense mechanisms and exhibits antifungal properties. Research indicates that it disrupts cell wall integrity in fungal pathogens, making it a candidate for developing natural antifungal agents.

Medicine

This compound has shown promise as a monoamine oxidase inhibitor, which may help manage neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine. Recent studies have highlighted its anxiolytic effects in mouse models undergoing ethanol withdrawal, suggesting potential applications in treating alcohol use disorders through modulation of BK channels .

Industrial Applications

The compound's bright yellow coloration positions it as a potential natural dye for various industrial applications, promoting sustainable alternatives to synthetic dyes.

Case Studies and Findings

- Ethanol Withdrawal Study :

- Monoamine Oxidase Inhibition :

-

Antifungal Activity :

- This compound's antifungal properties were assessed by examining its effects on various fungal pathogens, confirming its ability to compromise cell wall integrity and inhibit fungal growth effectively.

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Ethanol Withdrawal | Anxiolytic effects without weight change | Potential treatment for alcohol use disorder |

| Monoamine Oxidase Inhibition | Structural modifications enhance inhibition | Development of new antidepressants |

| Antifungal Activity | Disruption of fungal cell walls | Natural antifungal agent development |

Mécanisme D'action

Hispidol exerts its effects primarily through the inhibition of tumor necrosis factor-alpha and monoamine oxidase A. By inhibiting tumor necrosis factor-alpha, this compound reduces inflammation and prevents the adhesion of monocytes to colon epithelial cells . As a monoamine oxidase A inhibitor, this compound increases the levels of neurotransmitters like dopamine and serotonin, contributing to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Decursine : Another aurone with similar antidepressant properties.

Isoliquiritigénine : Un précurseur dans la biosynthèse de l'hispidol.

Naringénine chalcone : A flavonoid with a similar biosynthetic pathway.

Unicité de l'this compound

L'this compound est unique en raison de ses effets inhibiteurs doubles sur le facteur de nécrose tumorale alpha et la monoamine oxydase A, ce qui en fait un candidat prometteur pour le traitement des troubles inflammatoires et neuropsychiatriques .

Activité Biologique

Hispidol, a natural product derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis of analogs, and relevant case studies.

Overview of this compound

This compound is a triterpenoid compound known for its potential therapeutic properties. Research has indicated that it may act as a reversible inhibitor of monoamine oxidase (MAO) isoforms, which are enzymes involved in the oxidative metabolism of neurotransmitters. This inhibition is crucial in managing neurodegenerative diseases, as it can help maintain higher levels of monoamines such as serotonin and dopamine.

-

Monoamine Oxidase Inhibition :

- This compound and its derivatives have been evaluated for their inhibitory effects on MAO-A and MAO-B. A study demonstrated that certain this compound analogs exhibited selective inhibition towards MAO-B, which is particularly relevant in the context of neurodegeneration .

- The inhibition of MAO leads to decreased production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .

- Acetylcholinesterase Inhibition :

- Anti-inflammatory Effects :

Synthesis of this compound Analogs

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, aminoalkyl-hispidol analogs were designed to assess their multifunctional properties against MAO-A, MAO-B, and AChE . The following table summarizes the biological activities observed in selected this compound analogs:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 12.73 | Low micromolar | 202.47 | Moderate |

| Analog 1 | Not tested | Submicromolar | Low micromolar | High |

| Analog 2 | Not tested | Submicromolar | Moderate | High |

Case Studies

Several studies have investigated the effects of this compound and its derivatives on behavioral responses and neuroprotection:

- Neuroprotective Effects : In vivo studies using mouse models showed that certain this compound analogs could improve cognitive functions comparable to established treatments like donepezil, highlighting their potential in managing Alzheimer's disease .

- Behavioral Modulation : A study indicated that this compound could modulate responses to ethanol exposure by activating large-conductance calcium-activated potassium (BK) channels, suggesting a novel mechanism for treating alcohol use disorders .

Propriétés

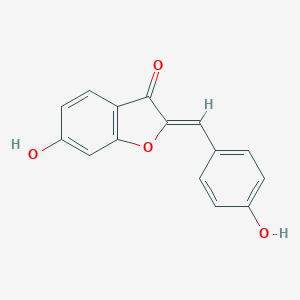

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5786-54-9 | |

| Record name | Hispidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hispidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HISPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | (Z)-4',6-Dihydroxyaurone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hispidol and where is it found?

A1: this compound is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].

Q2: How does this compound exert its biological effects?

A2: this compound exhibits its effects through various mechanisms:

- Antioxidant activity: this compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).

- Dietary restriction mimetic: this compound influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.

- Monoamine oxidase-B (MAO-B) inhibition: this compound and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making this compound a potential therapeutic target for neurodegenerative diseases.

- Anti-inflammatory activity: this compound analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.

Q3: What is the role of DAF-16/FOXO in this compound's mechanism of action?

A3: Research suggests that this compound's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. This compound treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.

Q4: What are the potential therapeutic applications of this compound?

A4: Based on current research, this compound shows promise in the following areas:

- Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].

- Aging and age-related disorders: this compound's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].

Q5: How does the structure of this compound relate to its activity?

A5: Structure-activity relationship (SAR) studies, particularly with this compound analogs modified at the ring-B position, reveal crucial insights []:

- MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].

- Potency and Efficacy: Modifications to the this compound scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.